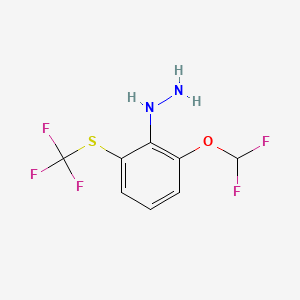
1-(2-(Difluoromethoxy)-6-(trifluoromethylthio)phenyl)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(Difluoromethoxy)-6-(trifluoromethylthio)phenyl)hydrazine is a chemical compound characterized by the presence of difluoromethoxy and trifluoromethylthio groups attached to a phenyl ring, along with a hydrazine moiety
Méthodes De Préparation
The synthesis of 1-(2-(Difluoromethoxy)-6-(trifluoromethylthio)phenyl)hydrazine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the phenyl ring: The phenyl ring with the desired substituents (difluoromethoxy and trifluoromethylthio groups) is synthesized through a series of reactions, including halogenation, nucleophilic substitution, and radical trifluoromethylation.
Introduction of the hydrazine moiety: The hydrazine group is introduced through a reaction with hydrazine hydrate under controlled conditions.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Analyse Des Réactions Chimiques
1-(2-(Difluoromethoxy)-6-(trifluoromethylthio)phenyl)hydrazine undergoes various types of chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(2-(Difluoromethoxy)-6-(trifluoromethylthio)phenyl)hydrazine has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1-(2-(Difluoromethoxy)-6-(trifluoromethylthio)phenyl)hydrazine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form covalent bonds with target molecules. The presence of fluorine atoms enhances its reactivity and stability, making it a valuable tool in various chemical and biological processes .
Comparaison Avec Des Composés Similaires
1-(2-(Difluoromethoxy)-6-(trifluoromethylthio)phenyl)hydrazine can be compared with other similar compounds, such as:
1-(2-(Difluoromethoxy)-4-(trifluoromethylthio)phenyl)hydrazine: This compound has a similar structure but with different positions of the substituents on the phenyl ring.
1-(4-(Difluoromethoxy)-2-(trifluoromethylthio)phenyl)hydrazine: Another isomer with different positions of the substituents.
Propriétés
Formule moléculaire |
C8H7F5N2OS |
|---|---|
Poids moléculaire |
274.21 g/mol |
Nom IUPAC |
[2-(difluoromethoxy)-6-(trifluoromethylsulfanyl)phenyl]hydrazine |
InChI |
InChI=1S/C8H7F5N2OS/c9-7(10)16-4-2-1-3-5(6(4)15-14)17-8(11,12)13/h1-3,7,15H,14H2 |
Clé InChI |
XGMYNWRIIRQEHY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)SC(F)(F)F)NN)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



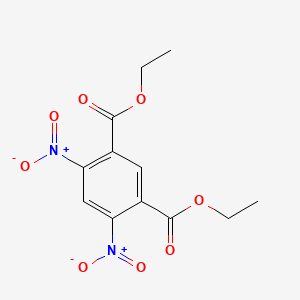
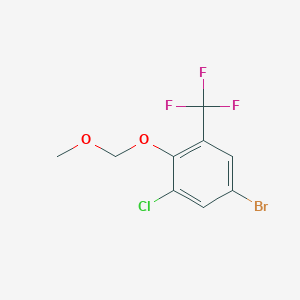
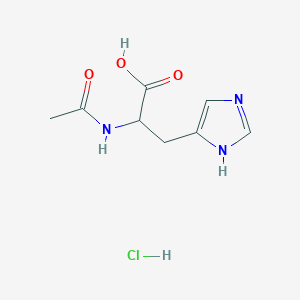
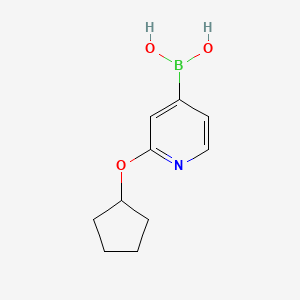

![5-Bromospiro[chroman-2,1'-cyclopropane]](/img/structure/B14072882.png)
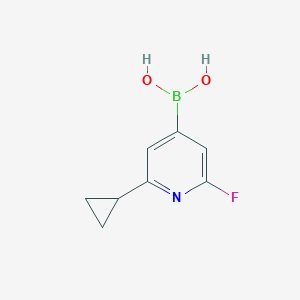
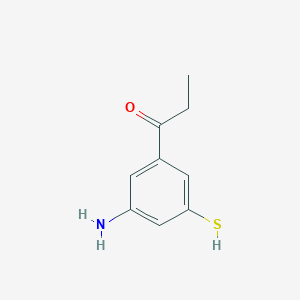
![(E)-3-(4-Bromo-1H-benzo[d]imidazol-5-yl)acrylic acid](/img/structure/B14072910.png)
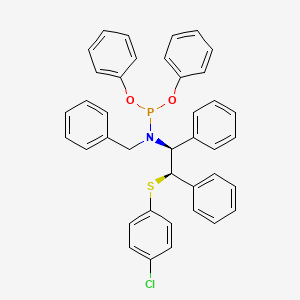
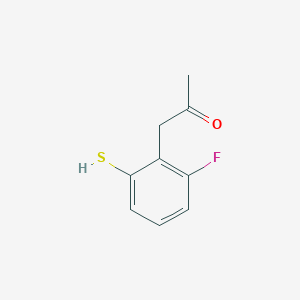

![methyl (Z)-5-[(1S,2R)-2-[bis(4-chlorophenyl)methoxy]cyclohexyl]pent-2-enoate](/img/structure/B14072948.png)
